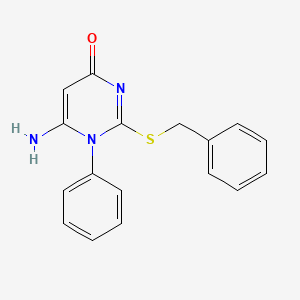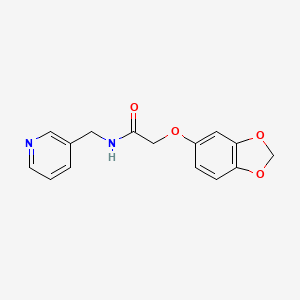![molecular formula C18H20N2O3S B4414129 N-{4-[(5,6,7,8-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}acetamide](/img/structure/B4414129.png)
N-{4-[(5,6,7,8-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}acetamide
Vue d'ensemble
Description
N-{4-[(5,6,7,8-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}acetamide, also known as TAK-220, is a chemical compound that has been extensively studied for its potential therapeutic applications. TAK-220 is a selective antagonist of the chemokine receptor CXCR3, which is involved in the regulation of inflammation and immune responses.
Mécanisme D'action
N-{4-[(5,6,7,8-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}acetamide acts as a selective antagonist of CXCR3, which is a chemokine receptor that is expressed on various immune cells, including T cells, B cells, and natural killer cells. CXCR3 plays a crucial role in the recruitment of these immune cells to sites of inflammation and infection. By blocking CXCR3, this compound inhibits the migration of immune cells to inflamed tissues, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in various preclinical models of inflammation. In a mouse model of inflammatory bowel disease, this compound reduced inflammation and improved disease symptoms. In a mouse model of multiple sclerosis, this compound reduced the infiltration of immune cells into the central nervous system and improved disease symptoms. This compound has also been shown to enhance the antitumor immune response in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(5,6,7,8-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}acetamide has several advantages for lab experiments. It is a selective antagonist of CXCR3, which makes it a useful tool for studying the role of CXCR3 in various diseases. This compound is also relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Another limitation is that this compound has a relatively short half-life, which may limit its effectiveness in some experimental settings.
Orientations Futures
There are several future directions for research on N-{4-[(5,6,7,8-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}acetamide. One area of interest is the potential use of this compound in cancer immunotherapy. CXCR3 is involved in the recruitment of immune cells to the tumor microenvironment, and blocking CXCR3 with this compound may enhance the antitumor immune response. Another area of interest is the potential use of this compound in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has shown promising results in preclinical models of these diseases, and further research is needed to determine its potential clinical utility. Finally, future research could focus on developing more potent and selective CXCR3 antagonists that may have improved efficacy and safety profiles compared to this compound.
Applications De Recherche Scientifique
N-{4-[(5,6,7,8-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}acetamide has been studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis. In preclinical studies, this compound has shown promising results in reducing inflammation and improving disease symptoms in animal models of these diseases. This compound has also been studied for its potential use in cancer immunotherapy, as CXCR3 is involved in the recruitment of immune cells to the tumor microenvironment.
Propriétés
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13(21)19-15-9-11-16(12-10-15)24(22,23)20-18-8-4-6-14-5-2-3-7-17(14)18/h4,6,8-12,20H,2-3,5,7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXUGRZYEMJJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4414063.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4414064.png)
![3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4414074.png)
![6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4414076.png)
![N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4414081.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4414089.png)
![N-{2-[(dimethylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B4414102.png)
![{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4414116.png)
![5-methoxy-1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B4414122.png)
![4-{1-hydroxy-1-[1-phenyl-2-(1-piperidinyl)ethyl]butyl}phenol hydrochloride](/img/structure/B4414127.png)
![N-{2-[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-2-methylpropanamide](/img/structure/B4414139.png)
